3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid
3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid
Brand Name:
Vulcanchem
CAS No.:
139663-56-2
VCID:
VC0235941
InChI:
InChI=1S/C45H60N4O14/c1-21-37-26(11-14-32(54)55)43(6,20-36(62)63)45(8,49-37)40-27(17-34(58)59)41(4,16-15-33(56)57)29(46-40)18-28-24(9-12-30(50)51)22(2)44(7,48-28)23(3)38-25(10-13-31(52)53)42(5,19-35(60)61)39(21)47-38/h18,23,26-27,40,46,49H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b29-18-,37-21-
SMILES:
CC1C2=C(C(C(=N2)C(=C3C(C(C(N3)(C4C(C(C(=CC5=NC1(C(=C5CCC(=O)O)C)C)N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)C)(C)CC(=O)O)CCC(=O)O
Molecular Formula:
C45H60N4O14
Molecular Weight:
881 g/mol
3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid
CAS No.: 139663-56-2
Main Products
VCID: VC0235941
Molecular Formula: C45H60N4O14
Molecular Weight: 881 g/mol
CAS No. | 139663-56-2 |
---|---|
Product Name | 3-[(4Z,15Z)-8,13,17-Tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid |
Molecular Formula | C45H60N4O14 |
Molecular Weight | 881 g/mol |
IUPAC Name | 3-[(4Z,15Z)-8,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,10,11,12,17-octamethyl-3,10,18,19,21,24-hexahydrocorrin-3-yl]propanoic acid |
Standard InChI | InChI=1S/C45H60N4O14/c1-21-37-26(11-14-32(54)55)43(6,20-36(62)63)45(8,49-37)40-27(17-34(58)59)41(4,16-15-33(56)57)29(46-40)18-28-24(9-12-30(50)51)22(2)44(7,48-28)23(3)38-25(10-13-31(52)53)42(5,19-35(60)61)39(21)47-38/h18,23,26-27,40,46,49H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b29-18-,37-21- |
Standard InChIKey | PSSCODUYIWEFBP-YBZAKIKXSA-N |
Isomeric SMILES | CC1C2=C(C(C(=N2)/C(=C\3/C(C(C(N3)(C4C(C(/C(=C/C5=NC1(C(=C5CCC(=O)O)C)C)/N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)/C)(C)CC(=O)O)CCC(=O)O |
SMILES | CC1C2=C(C(C(=N2)C(=C3C(C(C(N3)(C4C(C(C(=CC5=NC1(C(=C5CCC(=O)O)C)C)N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)C)(C)CC(=O)O)CCC(=O)O |
Canonical SMILES | CC1C2=C(C(C(=N2)C(=C3C(C(C(N3)(C4C(C(C(=CC5=NC1(C(=C5CCC(=O)O)C)C)N4)(C)CCC(=O)O)CC(=O)O)C)(C)CC(=O)O)CCC(=O)O)C)(C)CC(=O)O)CCC(=O)O |
Synonyms | precorrin 8x |
PubChem Compound | 6444240 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume